molecular formula C21H15FO5 B2789480 [3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid CAS No. 664366-14-7

[3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid

Cat. No. B2789480
CAS RN: 664366-14-7
M. Wt: 366.344
InChI Key: ZGJRIPYPWSYVCH-UHFFFAOYSA-N
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Description

“[3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid” is a chemical compound with the molecular formula C21H15FO5 . It has an average mass of 366.339 Da and a monoisotopic mass of 366.090363 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 and a boiling point of 594.6±50.0 °C at 760 mmHg . Unfortunately, the melting point is not available .

Scientific Research Applications

Anti-HIV Activity

The compound has been investigated for its anti-HIV-1 potential. Researchers have synthesized novel indolyl and oxochromenyl xanthenone derivatives, including this compound, and performed molecular docking studies to assess their efficacy against HIV-1 .

PPAR Agonist

The design and synthesis of a triple-acting PPARα, -γ, and -δ agonist involved the incorporation of this compound. PPARs (peroxisome proliferator-activated receptors) play crucial roles in lipid metabolism, inflammation, and glucose homeostasis. Investigating this compound’s interaction with PPARs could provide insights into its therapeutic potential .

Neurotoxicity Studies

A newly synthesized pyrazoline derivative containing a similar fluorophenyl moiety was evaluated for neurotoxic potential. While not the exact compound, this study highlights the importance of understanding the effects of related structures on brain function. Investigating neurotoxicity and behavioral parameters associated with this compound could be relevant .

Other Potential Applications

Beyond the mentioned areas, further research is needed to explore additional applications. These might include anticancer properties, anti-inflammatory effects, or interactions with other cellular targets. However, specific studies on this compound are limited, and more investigations are warranted.

properties

IUPAC Name

2-[3-(4-fluorophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FO5/c1-10-14-7-16-17(12-3-5-13(22)6-4-12)9-26-19(16)11(2)20(14)27-21(25)15(10)8-18(23)24/h3-7,9H,8H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJRIPYPWSYVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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